molecular formula C9H9ClO3 B3098125 Methyl 2-(3-chlorophenyl)-2-hydroxyacetate CAS No. 13305-18-5

Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B3098125
CAS No.: 13305-18-5
M. Wt: 200.62 g/mol
InChI Key: CPEZVACFWJSZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-chlorophenyl)-2-hydroxyacetate ( 13305-18-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol, this ester is a valuable synthetic intermediate in organic and medicinal chemistry . This compound is of significant interest in pharmaceutical research, particularly as a building block for the synthesis of more complex molecules. Its structure, featuring a chiral center, allows for the production of enantiomerically pure forms, such as the (S)-enantiomer (CAS 32222-44-9), which are crucial in the development of active pharmaceutical ingredients (APIs) . The compound serves as a key precursor in synthetic pathways, enabling researchers to explore new chemical entities for various applications . Handling and Safety: This product is intended for use by qualified laboratory professionals. Refer to the Safety Data Sheet for detailed hazard and handling information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZVACFWJSZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 3 Chlorophenyl 2 Hydroxyacetate and Chiral Congeners

Stereoselective Synthesis Approaches to α-Hydroxy Esters

Achieving high levels of stereocontrol in the synthesis of α-hydroxy esters can be accomplished through several primary strategies. These include the enantioselective reduction of a prochiral α-keto ester precursor and the asymmetric construction of the carbon skeleton via aldol-type reactions using glycolate (B3277807) equivalents.

Asymmetric Reduction of α-Keto Esters

The asymmetric reduction of α-keto esters represents a direct and efficient route to chiral α-hydroxy esters. This transformation involves the stereoselective addition of a hydride to the ketone carbonyl group of a precursor like methyl 3-chlorobenzoylformate.

Catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful method for the enantioselective reduction of C=O bonds. acs.org This approach often utilizes readily available, stable hydrogen donors like Hantzsch esters, which function as synthetic mimics of the biological reducing agent NADH. nih.gov The transfer of hydrogen is mediated by a chiral catalyst, which creates a chiral environment around the substrate, directing the hydride addition to one face of the carbonyl group.

For the synthesis of chiral Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, the corresponding α-keto ester, methyl 3-chlorobenzoylformate, would be the substrate. C₂-symmetric chiral copper(II)-bisoxazoline complexes have proven to be effective catalysts for this transformation, functioning as mimics of alcohol dehydrogenase enzymes. acs.orgnih.gov These reactions typically proceed with high enantioselectivity, yielding the desired α-hydroxy ester in excellent optical purity. acs.org

Table 1: Representative System for Catalytic Asymmetric Transfer Hydrogenation of α-Keto Esters

Component Role / Example Typical Outcome
Substrate Methyl 3-chlorobenzoylformate High Conversion
Catalyst Chiral Cu(II)-bisoxazoline complex Excellent Enantioselectivity

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolutions. acs.org This process combines the rapid, enzyme-catalyzed resolution of a racemic starting material with the simultaneous in situ racemization of the less reactive enantiomer. acs.orgacs.org

In the context of producing enantiopure this compound, a DKR process would involve the enzymatic acylation of one enantiomer of the racemic α-hydroxy ester while a transition-metal catalyst continuously racemizes the unreacted enantiomer. acs.org Lipases, such as Pseudomonas cepacia lipase, are commonly employed for the enantioselective acylation step, using an acyl donor like 4-chlorophenyl acetate. acs.org The racemization of the α-hydroxy ester is often achieved using ruthenium-based catalysts. acs.orgnih.gov The compatibility of the enzyme and the metal catalyst is crucial for the success of the DKR, allowing both processes to operate efficiently in a single pot to afford the acylated product in high yield and high enantiomeric excess. acs.orgacs.org

Table 2: Key Components for Dynamic Kinetic Resolution of Racemic α-Hydroxy Esters

Component Function Example Reagent
Substrate Racemic this compound N/A
Resolution Catalyst Enantioselective acylation Pseudomonas cepacia Lipase
Acyl Donor Provides acetyl group 4-Chlorophenyl acetate
Racemization Catalyst Racemizes the unreacted enantiomer Ruthenium complex

Asymmetric Aldol (B89426) Reactions with Glycolate Equivalents

Asymmetric aldol reactions provide a powerful carbon-carbon bond-forming strategy for the synthesis of α-hydroxy esters. These reactions involve the condensation of an enolate, or an equivalent nucleophile derived from a glycolate, with an aldehyde.

Modern advancements have led to the development of catalytic and enantioselective glycolate aldol reactions that avoid the need for stoichiometric chiral auxiliaries. One such innovative approach is the decarboxylative aldol reaction, which uses a functionalized malonic acid half thioester (MAHT) as an activated glycolate surrogate. acs.orgnih.gov

For the synthesis of the target compound's backbone, this method would involve the reaction of 3-chlorobenzaldehyde (B42229) with a benzyloxy-functionalized MAHT. acs.org This reaction is often catalyzed by a Ti(IV)-salen complex. acs.org The process is robust, can be performed at ambient temperature, and tolerates a wide variety of functional groups on the aromatic aldehyde, including meta-halide substituents. acs.orgchemrxiv.org The reaction proceeds with high yield and stereoselectivity, generating a protected syn-diol product which can be further processed to the desired α-hydroxy ester. acs.org

Table 3: Catalytic Decarboxylative Glycolate Aldol Reaction

Reactant/Catalyst Role Example
Aldehyde Electrophile 3-Chlorobenzaldehyde
Glycolate Surrogate Nucleophile Precursor Benzyloxy-functionalized malonic acid half thioester

A more traditional, yet effective, method involves the generation of an enolate from an O-protected α-hydroxyacetate, followed by its addition to an aldehyde. The initial step requires the protection of the hydroxyl group of a starting material like methyl glycolate, for instance, as a benzyl (B1604629) or silyl (B83357) ether. This prevents unwanted side reactions.

The protected ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium enolate. This enolate is subsequently reacted with the target aldehyde, 3-chlorobenzaldehyde. The diastereoselectivity of this addition can be controlled by the choice of protecting group and reaction conditions. While this method often requires stoichiometric base and cryogenic conditions, it remains a reliable strategy for the synthesis of the carbon skeleton of α-hydroxy esters. researchgate.net

Table 4: Steps for Enolate Addition of O-Protected α-Hydroxyacetates

Step Description Reagents
1. Protection Masking of the hydroxyl group Methyl glycolate, Benzyl bromide, Base
2. Enolate Formation Deprotonation at the α-carbon O-protected methyl glycolate, LDA, -78 °C
3. Aldol Addition C-C bond formation with the aldehyde Enolate solution, 3-Chlorobenzaldehyde

Copper-Catalyzed Asymmetric O–H Insertion Reactions

The catalytic asymmetric insertion of a carbene into an O–H bond represents a powerful and direct method for forming α-hydroxy and α-alkoxy esters. This transformation, particularly when catalyzed by copper complexes, offers an efficient route to chiral α-hydroxy esters from α-diazo esters and alcohols. The reaction involves the generation of a metal carbene intermediate from the diazo compound, which then reacts with an alcohol. The chirality of the ligand coordinated to the metal catalyst controls the stereochemical outcome of the insertion.

Significant progress has been made in developing effective catalysts for enantioselective O–H insertions. nih.gov Research has shown that copper(I) complexes paired with chiral ligands, such as bisazaferrocenes, can effectively catalyze the coupling of alcohols with α-aryl-α-diazo esters, yielding products with high enantioselectivity. nih.gov The choice of solvent and the presence of additives can significantly influence both the yield and the enantiomeric excess (ee) of the product. For instance, a key finding was that the addition of a small amount of water can dramatically improve the enantioselectivity of the catalyst system. nih.gov While this method has been demonstrated for a range of α-aryl-α-diazo esters, its application to substrates like methyl 2-diazo-2-(3-chlorophenyl)acetate with methanol (B129727) would provide a direct asymmetric route to the target compound. nih.govacs.org

EntryDiazo Ester SubstituentLigandSolventYield (%)ee (%)
1PhenylBisazaferroceneCH2Cl28686
22-MethylphenylBisazaferroceneCH2Cl29690
33-MethoxyphenylBisazaferroceneCH2Cl29989
44-ChlorophenylBisazaferroceneCH2Cl29988

This table presents representative data for copper-catalyzed O-H insertion reactions with various substituted α-aryl-α-diazo esters, demonstrating the general applicability and effectiveness of the methodology. Data sourced from related studies. nih.gov

Chelation-Controlled Asymmetric Alkylation of Chiral Glycolate Enolates

Asymmetric alkylation of enolates is a cornerstone of C-C bond formation in organic synthesis. uwo.caresearchgate.net For the synthesis of chiral α-hydroxy esters, this strategy often involves the use of a chiral auxiliary attached to a glycolate moiety. The auxiliary directs the approach of an electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.

In chelation-controlled systems, the metal counterion of the enolate coordinates with another heteroatom within the chiral auxiliary, creating a rigid, cyclic transition state. digimat.in This rigid conformation enhances the facial discrimination of the enolate, leading to high levels of diastereoselectivity. A notable approach involves attaching the chiral auxiliary to the hydroxyl group of the glycolic acid unit. The formation of a bidentate chelate between the lithium counterion and two internal oxygen atoms of the auxiliary can lead to a highly organized enolate complex, resulting in excellent stereocontrol during alkylation with electrophiles such as benzyl bromide. Subsequent removal of the chiral auxiliary yields the desired α-hydroxy ester. This methodology allows for the preparation of enantiomerically enriched products that are precursors to compounds like this compound. researchgate.net

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (dr)Yield (%)
1(4R,5S)-4-methoxy-5-phenyl-1,3-dioxolane derivedBenzyl Bromide>300:191
2(4R,5S)-4-methoxy-5-phenyl-1,3-dioxolane derivedAllyl Iodide>300:185
3(4R,5S)-4-methoxy-5-phenyl-1,3-dioxolane derivedEthyl Iodide100:178

This table illustrates the high diastereoselectivity achieved in the alkylation of a chiral glycolate enolate featuring a bidentate chelating auxiliary.

Conventional Esterification Techniques for 3-Chloromandelic Acid Derivatives

The most direct and traditional route to this compound is the esterification of its corresponding carboxylic acid, 3-chloromandelic acid. Fischer esterification is a widely used method that involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukcommonorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product.

Alternative methods for esterification can be employed, particularly for substrates that may be sensitive to strong acidic conditions. commonorganicchemistry.com One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. youtube.com 3-Chloromandelic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-chloro-2-(3-chlorophenyl)acetyl chloride. This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the final methyl ester. commonorganicchemistry.comyoutube.com This two-step process is generally faster and not reversible, often resulting in higher yields. commonorganicchemistry.com

Utility of Organometallic Reagents in α-Hydroxy Ester Formation

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used for C-C bond formation, including the synthesis of α-hydroxy esters. libretexts.org One common strategy involves the reaction of an organometallic reagent with an α-ketoester. For the synthesis of this compound, this would involve the reaction of methyl 2-(3-chlorophenyl)-2-oxoacetate with a hydride source or the reaction of methyl 2-oxoacetate (methyl glyoxylate) with a 3-chlorophenyl organometallic reagent.

For example, 3-chlorophenylmagnesium bromide, a Grignard reagent, can be added to methyl glyoxylate (B1226380). The nucleophilic carbon of the Grignard reagent attacks the electrophilic aldehyde carbon of the glyoxylate, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired α-hydroxy ester. libretexts.org Similarly, organoaluminum reagents have been used for the enantioselective addition to aldehydes in the presence of chiral α-hydroxy acid ligands, providing a pathway to optically active α-hydroxy esters. researchgate.net These methods are versatile for creating a wide range of substituted α-hydroxy esters by varying the organometallic reagent and the carbonyl substrate. libretexts.orgresearchgate.net

Continuous Flow Synthesis Applications in α-Hydroxyacetate Preparation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced heat and mass transfer, improved safety, and ease of scalability. organic-chemistry.orgscielo.br The preparation of α-hydroxyacetates can be adapted to flow processes, leading to higher efficiency and reproducibility compared to traditional batch methods. organic-chemistry.orgvapourtec.com

Esterification reactions, in particular, are well-suited for continuous flow synthesis. A stream of 3-chloromandelic acid dissolved in methanol could be mixed with a stream of an acid catalyst (e.g., sulfuric acid in methanol) and passed through a heated coil reactor. organic-chemistry.orgrsc.org The short residence time at elevated temperatures, which is safely achievable in microreactors, can significantly accelerate the reaction. scielo.brresearchgate.net The product stream can then be subjected to in-line purification, for instance, by passing it through a scavenger resin to remove the acid catalyst, yielding the pure this compound. This approach allows for rapid optimization of reaction conditions (temperature, flow rate, residence time) and can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel. organic-chemistry.orgscielo.br

ParameterBatch ProcessContinuous Flow Process
Reaction Time Several hoursMinutes (e.g., 30 min residence time)
Temperature Reflux (e.g., ~65°C for MeOH)Can be superheated (e.g., 70-120°C)
Scale-up Requires larger vesselsNumbering-up or longer run time
Safety Handling of large volumesSmall reaction volumes, better heat dissipation
Purity/Yield Often requires extensive workupCan be integrated with in-line purification, potentially higher yields

This table provides a general comparison between batch and continuous flow processes for ester synthesis, highlighting the advantages of flow chemistry. organic-chemistry.orgscielo.br

Elucidation of Reaction Mechanisms and Mechanistic Studies

Mechanistic Pathways in Catalytic Asymmetric Additions

The creation of the chiral center in Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is often achieved through catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. The primary precursor for this is typically the corresponding α-ketoester, Methyl 2-(3-chlorophenyl)-2-oxoacetate.

Ligand-Substrate Interactions in Catalyst Design

The effectiveness of an asymmetric catalyst hinges on the precise interactions between the chiral ligand, the metal center, and the substrate. In the context of synthesizing α-hydroxy esters, the catalyst must create a chiral environment around the prochiral ketone.

Role of C₂ Symmetry: Many successful ligands possess C₂ symmetry, which reduces the number of possible isomeric metal complexes and competing reaction pathways. This simplification can lead to higher enantioselectivity. nih.gov

Steric and Electronic Divergence: For some reactions, nonsymmetrical ligands with electronically and sterically different coordinating groups can offer superior enantiocontrol. This is because intermediates in a catalytic cycle are often nonsymmetrical, and each part of the ligand can be independently optimized to interact with the substrate in a specific manner. nih.gov For example, in a phosphine-based ligand, one phosphine (B1218219) group might interact with the substrate primarily through steric repulsion, while the other exerts a more dominant electronic effect. nih.gov

Bidentate and Tridentate Coordination: The way a ligand binds to the metal center is critical. For instance, in a [Mn-cinchona] catalyst system used for asymmetric hydrogenation of ketones, the cinchona alkaloid acts as a bidentate ligand, creating a specific coordination environment that influences how the substrate approaches the metal hydride. nih.gov Similarly, tridentate P,N,N-type ligands have been shown to form highly active and selective iridium catalysts for the asymmetric hydrogenation of ketones. researchgate.net The defined geometry of these complexes shields the metal center, forcing the substrate to bind in a way that leads to the preferential formation of one enantiomer.

Catalyst System ComponentRole in Asymmetric InductionResearch Finding
Chiral Ligand Creates a chiral pocket around the metal center, directing the substrate's approach.C₂-symmetric ligands can reduce the number of competing reaction pathways, enhancing enantioselectivity. nih.gov
Metal Center Activates the substrate (e.g., ketone) and the reducing agent (e.g., H₂ or silane).Manganese and Iridium complexes with cinchona or P,N,N-type ligands show high activity and selectivity in ketone reduction. nih.govresearchgate.net
Substrate The prochiral molecule (e.g., an α-ketoester) that is converted into a chiral product.The electronic properties and steric bulk of the substrate influence its interaction with the catalyst.

Transition State Analysis in Stereocontrolled Reactions

The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Computational studies, such as Density Functional Theory (DFT), and kinetic analyses are invaluable tools for understanding these transition states.

In the asymmetric hydrogenation of ketones, DFT calculations have shown that enantioselectivity is often driven by the preferential transfer of a hydride to one face of the prochiral substrate. nih.gov For example, analysis of a [Mn-cinchona] catalyzed reaction suggests that the hydride transfer to the si face of the ketone is favored, leading to the (R)-configured alcohol. nih.gov

Similarly, in organocatalytic reductions, distortion-interaction analysis can reveal the key factors governing enantioselectivity. acs.org These studies often highlight the importance of noncovalent interactions, such as hydrogen bonds or steric repulsion, between the catalyst and the substrate in the transition state. acs.org Visualizing these interactions helps rationalize why one transition state is lower in energy than the other, providing a model for predicting and improving catalyst performance. acs.org

Radical-Radical Cross-Coupling Mechanisms in α-Hydroxy Ester Synthesis

An alternative to reductive methods is the synthesis of α-hydroxy esters via radical-radical cross-coupling. Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.

A recently developed method synthesizes sterically hindered α-hydroxy esters from α-ketoesters and ethers. nih.gov The proposed mechanism involves the following key steps:

Photocatalyst Excitation: A photocatalyst, such as an Iridium complex, absorbs visible light and is excited to a higher energy state.

Radical Generation from Ether: The excited photocatalyst promotes the formation of an α-oxyalkyl radical from an ether, often assisted by a hydrogen atom transfer (HAT) co-catalyst. nih.govnih.gov

Ketyl Radical Formation: The α-ketoester is reduced by the photocatalyst to form a persistent ketyl radical.

Radical-Radical Coupling: The transient α-oxyalkyl radical rapidly couples with the more stable ketyl radical to form the C-C bond of the final α-hydroxy ester product. nih.gov

This method is notable for its broad substrate scope and tolerance of various functional groups, operating under mild reaction conditions. nih.gov

Hydrolysis and Transesterification Pathways of α-Hydroxy Esters

The ester functionality of this compound is susceptible to hydrolysis and transesterification, reactions that are typically catalyzed by acids or bases.

Base-Catalyzed Transesterification: In the presence of a base (e.g., sodium methoxide) and another alcohol (R'OH), the compound can undergo transesterification. The mechanism begins with the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide (R'O⁻). srsintl.comresearchgate.net This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester and regenerating the basic catalyst. srsintl.comresearchgate.netresearchgate.net The reaction is an equilibrium process, and the product distribution depends on the relative energies and concentrations of the reactants and products. wikipedia.org The presence of water must be avoided as it can lead to a competing hydrolysis reaction. srsintl.com

Nucleophilic Conjugate Addition Mechanisms to α-Hydroxy Ester Precursors

While not a direct route to this compound, nucleophilic conjugate addition (or Michael addition) is a fundamental mechanism for C-C bond formation and could be employed in the synthesis of more complex precursors. For instance, a β,γ-unsaturated α-ketoester could serve as a precursor.

In a rhodium-catalyzed asymmetric conjugate alkynylation of a β,γ-unsaturated α-ketoester, a chiral Rh(I) complex is used. americanelements.com The mechanism involves the addition of an alkynylating reagent to the γ-position of the unsaturated system. The chiral catalyst, such as one employing a (R)-DM-binap ligand, controls the facial selectivity of the nucleophilic attack on the double bond, leading to the formation of a product with a new propargylic chiral center in high enantioselectivity. americanelements.com

Hydrosilylation Mechanisms of Carbonyl Compounds

The asymmetric hydrosilylation of the precursor α-ketoester, Methyl 2-(3-chlorophenyl)-2-oxoacetate, is an efficient and mild method for producing this compound. This reaction typically employs a transition metal catalyst (e.g., based on copper, rhodium, or iridium) with a chiral ligand and a hydrosilane as the reducing agent. acs.orgsioc-journal.cnacs.org

The general catalytic cycle for a copper-catalyzed hydrosilylation involves:

Formation of the Active Catalyst: A copper(I) precursor reacts with the hydrosilane to form a reactive copper(I) hydride ([L*Cu-H]) species. researchgate.net

Ketone Insertion: The carbonyl group of the α-ketoester coordinates to the copper hydride complex. This is followed by the insertion of the C=O bond into the Cu-H bond. This step is often the enantiodetermining step, where the chiral ligand dictates the facial selectivity of the hydride transfer. researchgate.net This forms a copper(I) alkoxide intermediate.

Metathesis with Silane (B1218182): The copper alkoxide intermediate reacts with another molecule of the hydrosilane in a sigma bond metathesis step. researchgate.net This step releases the silylated alcohol product and regenerates the active copper(I) hydride catalyst, closing the catalytic cycle. acs.orgresearchgate.net

Computational and kinetic studies have been used to probe this cycle. In some systems, the regeneration of the copper hydride species is found to be the rate-determining step. researchgate.net The choice of ligand and silane is crucial; for instance, bulky ligands can promote the formation of more reactive monomeric Cu-H species, enhancing the reaction rate. researchgate.net

Mechanistic StepDescriptionKey Intermediates
Catalyst Activation Reaction of a Cu(I) precatalyst with a hydrosilane.Copper(I) hydride ([LCu-H])
Carbonyl Insertion Coordination and insertion of the α-ketoester's carbonyl into the Cu-H bond.Copper(I) alkoxide
Catalyst Regeneration Reaction of the copper alkoxide with a hydrosilane to release the product and regenerate the catalyst.Silylated alcohol, [LCu-H]

NHC-Catalyzed Hydrophosphonylation of α-Ketoesters

The N-heterocyclic carbene (NHC)-catalyzed hydrophosphonylation of α-ketoesters, also known as the Pudovik reaction, offers an efficient route to synthesize quaternary α-hydroxyphosphonates. nih.gov This organocatalytic method has been developed as a valuable alternative to traditional base or metal-catalyzed approaches. nih.gov Mechanistic studies indicate that NHCs function as potent Brønsted bases in this transformation, rather than forming a Breslow intermediate through nucleophilic attack on the carbonyl carbon. nih.govsemanticscholar.org

The reaction is proposed to initiate with the deprotonation of the dialkyl phosphite (B83602) by the NHC catalyst. nih.govsemanticscholar.org This acid-base reaction forms a phosphite anion and the protonated NHC. The resulting phosphite anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-ketoester. nih.gov A subsequent proton transfer, likely from the protonated NHC, to the resulting alkoxide intermediate yields the final α-hydroxyphosphonate product and regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle. nih.govsemanticscholar.org

Detailed research findings have demonstrated the broad applicability of this method for a variety of α-ketoesters. The reaction proceeds smoothly with substrates bearing either electron-donating or electron-withdrawing substituents on the aromatic ring of the ketoester. nih.gov For instance, the hydrophosphonylation of ethyl phenylglyoxylates substituted with groups such as -F, -Cl, -Br, and -OMe has been shown to provide the corresponding α-hydroxyphosphonates in high yields. nih.gov The reaction is not limited to aromatic α-ketoesters, as aliphatic substrates like ethyl pyruvate (B1213749) also react efficiently. nih.gov

The catalyst of choice for this transformation is often 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), typically used at a loading of 10 mol%. nih.govsemanticscholar.org The reactions are generally carried out in a solvent like dichloromethane (B109758) at room temperature. nih.gov

The scope of the NHC-catalyzed hydrophosphonylation of various α-ketoesters with dimethyl phosphite is summarized in the table below, showcasing the versatility and efficiency of this protocol. nih.gov

EntryProductYield (%)
1PhMeDimethyl (hydroxy(phenyl)(methoxycarbonyl))methylphosphonate99
2PhEtDimethyl (hydroxy(phenyl)(ethoxycarbonyl))methylphosphonate95
34-F-C₆H₄EtDimethyl (ethoxycarbonyl)(4-fluorophenyl)(hydroxy)methylphosphonate92
44-Cl-C₆H₄EtDimethyl (ethoxycarbonyl)(4-chlorophenyl)(hydroxy)methylphosphonate94
54-Br-C₆H₄EtDimethyl (4-bromophenyl)(ethoxycarbonyl)(hydroxy)methylphosphonate96
64-MeO-C₆H₄EtDimethyl (ethoxycarbonyl)(hydroxy)(4-methoxyphenyl)methylphosphonate95
7MeEtDimethyl (ethoxycarbonyl)(hydroxy)(methyl)methylphosphonate90

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic proton, and the hydroxyl proton.

The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the 3-chlorophenyl ring. The chemical shifts and coupling constants of these protons are influenced by the chloro substituent. The methoxy group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The benzylic proton, adjacent to the hydroxyl and carbonyl groups, would also be a singlet, and its chemical shift would be influenced by the neighboring electronegative atoms. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.2 - 7.5Multiplet4H
-CH(OH)-~5.2Singlet1H
-OCH₃~3.8Singlet3H
-OHVariableBroad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the methoxy carbon.

The carbonyl carbon is characteristically found at the downfield end of the spectrum (around 170 ppm). The aromatic carbons would appear in the region of 125-140 ppm, with the carbon atom attached to the chlorine atom showing a distinct chemical shift. The benzylic carbon, bonded to the hydroxyl group, would resonate around 70-80 ppm, and the methoxy carbon would be observed at approximately 53 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~172
Aromatic C-Cl~135
Aromatic C-H125 - 130
Aromatic C-C(H)OH~138
-CH(OH)-~73
-OCH₃~53

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemical Elucidation)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of chiral molecules. The NOESY experiment detects through-space interactions between protons that are in close proximity. For a chiral molecule like this compound, if it were resolved into its enantiomers or if diastereomers were formed, NOESY could help in assigning the relative stereochemistry by observing correlations between specific protons. For instance, a NOESY spectrum would show correlations between protons that are on the same face of the molecule, which can be critical in assigning the configuration at the stereocenter.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₉ClO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated, and the presence of the chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Interactive Data Table: Predicted HRMS Data

Ion Formula Calculated m/z
[M]⁺C₉H₉³⁵ClO₃200.0240
[M+2]⁺C₉H₉³⁷ClO₃202.0211
[M+H]⁺C₉H₁₀³⁵ClO₃201.0318
[M+Na]⁺C₉H₉³⁵ClNaO₃223.0138

LC-MS/MS for Compound Identification and Purity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures, as well as for assessing purity. In an LC-MS/MS analysis of this compound, the compound would first be separated from any impurities by liquid chromatography. The eluted compound would then be ionized and subjected to tandem mass spectrometry.

In the MS/MS experiment, the molecular ion (or a protonated/adducted precursor ion) is selected and fragmented. The resulting fragment ions provide a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the methoxycarbonyl group (-COOCH₃), the loss of water from the hydroxyl group, and cleavage of the bond between the benzylic carbon and the aromatic ring. Analysis of these fragmentation patterns can confirm the identity of the compound and help in the characterization of any impurities present.

Interactive Data Table: Plausible Mass Fragmentation Data

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss
201 ([M+H]⁺)141C₂H₄O₂
201 ([M+H]⁺)111C₃H₄O₃
141111CO

Chromatographic Methods for Purification and Enantiomeric Purity Assessment

Chromatography is a cornerstone for both the purification of this compound from reaction mixtures and the critical assessment of its enantiomeric composition. High-performance liquid chromatography and supercritical fluid chromatography are powerful tools employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. Given the compound's polarity, attributed to the hydroxyl and ester functional groups, reversed-phase HPLC is a highly effective method. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC setup for the analysis of this compound would involve a C18 (octadecylsilyl) column, which provides a hydrophobic surface for interaction. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to ensure adequate retention and subsequent elution from the column. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying mobile phase composition) is employed for separating the target compound from a complex mixture of starting materials, byproducts, and other impurities. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance, typically in the range of 210-254 nm.

Interactive Table: Typical HPLC Parameters for Purity Analysis
ParameterValue/ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmProvides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water (Gradient)The changing solvent ratio allows for the elution of compounds with varying polarities.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects resolution and analysis time.
Detector UV at 220 nmDetects the aromatic ring of the compound as it elutes.
Injection Volume 10 µLThe volume of the sample introduced into the system.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.

Since this compound is a chiral molecule, distinguishing between its (R) and (S) enantiomers is crucial, particularly in pharmaceutical contexts where stereoisomers can have different biological activities. Chiral HPLC is the definitive method for this purpose. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including α-hydroxy esters. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. Method development often involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to achieve optimal resolution between the enantiomeric peaks.

Interactive Table: Chiral HPLC Method Development Strategy
ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)Rationale
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)Screening different polysaccharide-based CSPs is standard practice.
Mobile Phase Hexane:Isopropanol (90:10 v/v)Acetonitrile:Water (60:40 v/v)Exploring different solvent systems to find optimal enantioselectivity.
Flow Rate 1.0 mL/min0.8 mL/minAdjusted to optimize resolution and peak shape for the chosen conditions.
Detector UV at 220 nmUV at 220 nmConsistent detection method based on the compound's chromophore.
Analysis Goal Baseline separation of enantiomersDetermination of enantiomeric ratio and purity.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often superior technique to HPLC for chiral separations. It offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. The mobile phase in SFC typically consists of supercritical carbon dioxide, which is non-toxic and non-flammable, mixed with a small amount of an organic modifier, usually an alcohol like methanol or ethanol.

For determining the enantiomeric excess (e.e.) of this compound, SFC is highly efficient. The same types of polysaccharide-based chiral stationary phases used in HPLC are also predominantly used in SFC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive pressure, leading to very rapid separations, often under five minutes. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. ijper.org

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making the FT-IR spectrum a molecular "fingerprint." For this compound, several key absorption bands are expected that confirm its structure. researchgate.netchemicalbook.com

The most prominent features in the spectrum would be a broad absorption band for the hydroxyl (O-H) stretch, a very strong and sharp absorption for the ester carbonyl (C=O) stretch, and multiple bands corresponding to the C-O stretches, the aromatic ring, and the C-Cl bond. vscht.czlibretexts.org Analysis of the fingerprint region (below 1500 cm⁻¹) can further help in confirming the identity of the compound by comparing it to a reference spectrum.

Interactive Table: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3500-3200Strong, BroadO-H StretchHydroxyl (-OH)
~3100-3000MediumC-H StretchAromatic Ring
~2960-2850MediumC-H StretchMethyl Group (-CH₃)
~1750-1735Strong, SharpC=O StretchEster Carbonyl
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
~1250-1100StrongC-O StretchEster and Alcohol
~1100-1000MediumC-C StretchPhenyl-Carbon
~800-600Medium-StrongC-Cl StretchAryl Halide
~900-675StrongC-H Bend (out-of-plane)meta-Substituted Benzene

Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While FT-IR is based on absorption, Raman spectroscopy detects the inelastic scattering of photons. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, Raman spectroscopy is particularly useful for identifying vibrations of nonpolar bonds. The aromatic ring C=C stretching vibrations, which may be weak in the IR spectrum, typically show strong signals in the Raman spectrum (~1600 cm⁻¹). nih.govresearcher.life The C-Cl stretch (~800-600 cm⁻¹) and the C-C backbone stretching vibrations are also readily observed. scispace.com The O-H stretch is typically weak in Raman spectra, in contrast to its strong, broad appearance in IR. This complementarity allows for a more complete vibrational analysis of the molecule. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is not available.

X-ray crystallography is a definitive technique for determining the absolute configuration of chiral molecules and providing a detailed picture of the solid-state structure. This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms in the molecule and the unit cell.

For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom could unambiguously establish its absolute stereochemistry. This is achieved through the analysis of anomalous dispersion effects.

Furthermore, a crystal structure analysis would provide valuable insights into the solid-state packing of the molecules. This includes the identification of intermolecular interactions, such as hydrogen bonding (potentially involving the hydroxyl and carbonyl groups) and other non-covalent interactions, which govern the crystal lattice's stability and physical properties.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. The generation of the requested detailed research findings and data tables is therefore not possible at this time. Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to elucidate these structural details.

Derivatization Strategies for Enhanced Analytical Resolution and Functionalization

Pre-column and Post-column Derivatization for HPLC Detection

In HPLC, derivatization is employed to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the analyte, significantly enhancing its detectability. This can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred on the column but before detection (post-column). researchgate.netactascientific.com

Pre-column Derivatization: This is the more common approach, where the analyte is reacted with a derivatizing reagent prior to chromatographic separation. actascientific.comacademicjournals.org This technique converts the analyte into a derivative with improved detection characteristics. lcms.cz For Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, the hydroxyl group is the primary target for such reactions. Reagents that react with hydroxyl groups to introduce fluorescent tags are particularly effective for achieving low detection limits. The formation of a derivative can also alter the compound's polarity, which may improve its chromatographic retention and resolution on reversed-phase columns. nih.gov A key advantage is that it can enhance the sensitivity and selectivity of the analysis. actascientific.com

Post-column Derivatization: In this method, the derivatizing reagent is continuously added to the column effluent after the analytical separation is complete. actascientific.com The reaction takes place in a post-column reactor before the flow stream enters the detector. researchgate.net This technique eliminates the potential for interference from reagent byproducts during the chromatographic separation, as the reaction occurs after the separation is finished. actascientific.com While it requires more complex instrumentation, including a reagent pump and a reaction coil, it is advantageous because the original compound is separated, preventing issues like the formation of multiple derivative products from a single analyte. researchgate.net

TechniqueDescriptionAdvantages for this compoundDisadvantages
Pre-column Derivatization The compound is derivatized before injection into the HPLC system. lcms.czCan significantly increase detection sensitivity (UV or fluorescence); may improve chromatographic separation. nih.govExcess reagent and byproducts can interfere with chromatography; may form multiple derivative products.
Post-column Derivatization The derivatizing reagent is added to the column effluent after separation. actascientific.comNo interference from reagent peaks; the original compound is separated, ensuring a cleaner chromatogram. researchgate.netRequires additional hardware (pump, reactor); potential for band broadening due to the post-column reactor.

Targeted Derivatization of Hydroxyl and Ester Moieties

The specific functional groups on this compound allow for targeted derivatization reactions. The secondary hydroxyl group is the more reactive and common site for derivatization.

Targeting the Hydroxyl Moiety: A variety of reagents can selectively react with the hydroxyl group.

Acylation: Reagents such as acyl chlorides and anhydrides react with the hydroxyl group to form esters. If the acylating reagent contains a chromophore or fluorophore, it enhances UV or fluorescence detection. researchgate.net

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This is a common technique in gas chromatography to increase volatility, but it can also be used in LC to block the polar hydroxyl group and improve chromatographic peak shape. copernicus.org

Formation of Carbamates: Isocyanates react with hydroxyl groups to form carbamates. Phenylisocyanate, for example, can be used to introduce a UV-active phenyl group. greyhoundchrom.com

Targeting the Ester Moiety: The methyl ester group is generally less reactive than the hydroxyl group. Direct derivatization is less common. However, a two-step strategy can be employed:

Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-hydroxyacetic acid.

Derivatization of the Carboxyl Group: The newly formed carboxylic acid can then be targeted with a wide range of derivatizing agents, such as those that form fluorescent esters or amides, enabling highly sensitive detection.

Functional GroupDerivatization ReactionReagent Class ExampleResulting DerivativeAnalytical Benefit
Hydroxyl (-OH) AcylationBenzoyl ChlorideEsterEnhanced UV Detection
Hydroxyl (-OH) SilylationBSTFASilyl (B83357) EtherImproved Peak Shape, Blocks Polarity
Hydroxyl (-OH) Carbamate FormationPhenylisocyanateCarbamateEnhanced UV Detection
Ester (-COOCH₃) Hydrolysis then EsterificationNaOH then a fluorescent alcoholFluorescent EsterHigh-Sensitivity Fluorescence Detection

Applications of Derivatization in Reaction Monitoring and Product Quantification

Derivatization is a powerful tool for monitoring the progress of a chemical reaction and for accurately quantifying the final product, especially within a complex matrix containing starting materials, reagents, and byproducts. researchgate.net

In the context of synthesizing or modifying this compound, derivatization can be used to selectively tag the molecule of interest. By taking aliquots from the reaction mixture at various time points and immediately derivatizing them, the reaction can be effectively quenched and prepared for analysis. For instance, if the formation of the compound is being monitored, a derivatization reaction targeting its unique hydroxyl group would allow it to be distinguished from starting materials that may lack this group. copernicus.org

This approach allows for the use of highly sensitive analytical techniques like HPLC with fluorescence detection or LC-MS/MS for quantification. The resulting data can be used to plot reaction kinetics, determine the reaction endpoint, and calculate the final product yield with high accuracy and precision. The selectivity of the derivatization reaction ensures that only the target analyte is being measured, which is crucial for reliable quantification in complex samples. researchgate.net

Synthetic Utility and Transformational Chemistry in Complex Molecule Synthesis

Methyl 2-(3-chlorophenyl)-2-hydroxyacetate as a Key Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on this compound makes it a powerful precursor for a variety of molecular scaffolds. The hydroxyl group can be subjected to substitution or derivatization, while the ester moiety can undergo hydrolysis, reduction, or transesterification, providing multiple avenues for synthetic elaboration.

The core structure of this compound is that of a substituted methyl glycolate (B3277807). chemscene.com This fundamental scaffold can be readily modified to generate a library of structurally diverse glycolic acid derivatives. The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-hydroxyacetic acid, which can then be converted into a range of amides or other esters. Alternatively, the hydroxyl group can be alkylated, acylated, or converted into a better leaving group to allow for nucleophilic substitution, further expanding the range of accessible derivatives. libretexts.orglibretexts.org

Table 1: Potential Transformations for Generating Glycolic Acid Derivatives

Transformation Reagent/Condition Product Functional Group
Ester Hydrolysis NaOH, H₂O Carboxylic Acid
Transesterification R-OH, Acid/Base Catalyst New Ester
O-Alkylation NaH, R-X Ether

The compound is a suitable precursor for the synthesis of 1,2-diols. The reduction of the methyl ester functionality, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), would yield 1-(3-chlorophenyl)ethane-1,2-diol. This transformation converts the ester into a primary alcohol, resulting in a vicinal diol structure which is a common feature in many natural products and pharmaceuticals. The stereoselective reduction of α-hydroxy ketones to furnish 1,2-diols is a well-established method, and similar principles can be applied to the reduction of α-hydroxy esters. researchgate.net

Furthermore, the α-hydroxy ester framework is related to the α-hydroxy-β-amino acid structural motif, a key component in numerous biologically active molecules, including the side chain of the anticancer drug Taxol. acs.org While direct conversion is not straightforward, synthetic strategies often involve the regioselective opening of α,β-epoxy esters with nitrogen nucleophiles to generate the desired syn α-hydroxy-β-amino ester units. acs.org The synthesis of these valuable building blocks can also be achieved through methods like the Sharpless asymmetric aminohydroxylation of α,β-unsaturated esters. acs.org

While specific examples are not extensively documented, the inherent functionality of this compound makes it a potential starting point for the synthesis of polyoxygenated building blocks. The two existing oxygen-containing functional groups provide handles for introducing further oxygenation through stereocontrolled reactions. For instance, subsequent transformations on the aromatic ring or elaboration of the ester and alcohol functionalities could lead to molecules with multiple hydroxyl or ether groups, which are critical components in many complex natural products.

Applications in Asymmetric Transformations

The chiral center at the α-carbon of this compound makes it an important substrate for asymmetric transformations, either by transferring its existing chirality or by directing the formation of new stereocenters.

A significant application of α-hydroxy esters like this compound is in the synthesis of unnatural α-amino acids and their derivatives. nih.gov A powerful and modern method to achieve this is the Molybdenum-catalyzed asymmetric amination. nih.govd-nb.info This reaction facilitates the direct coupling of α-hydroxy esters with various amines via a "borrowing hydrogen" pathway. d-nb.info The hydroxyl group is effectively replaced by an amino group, forming a new C-N bond. When a chiral molybdenum complex is used in conjunction with a chiral phosphoric acid (CPA), the reaction can be rendered enantioselective, providing access to valuable chiral α-amino esters from readily available α-hydroxy esters. nih.govd-nb.info This method is notable for its efficiency and its use of an earth-abundant metal catalyst. nih.govd-nb.info

Table 2: Molybdenum-Catalyzed Asymmetric Amination

Component Description Reference
Substrate α-Hydroxy Ester (e.g., this compound) nih.gov
Reagent Amine (Aromatic or Aliphatic) nih.gov
Catalyst System Molybdenum Complex (e.g., Mo(CO)₆) + Chiral Phosphoric Acid (CPA) nih.govd-nb.info
Product Chiral N-Protected α-Amino Ester d-nb.info

| Mechanism | Borrowing Hydrogen / Hydrogen Auto-Transfer | d-nb.info |

The α-carbon of this compound is acidic and can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized enolate. 182.160.97fiveable.me This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. libretexts.orgpatsnap.com This process, known as the alkylation of enolates, results in the formation of a new carbon-carbon bond at the α-position. libretexts.org The resulting product is an α-alkylated-α-hydroxy ester, which can be considered a β-substituted derivative relative to the newly introduced alkyl group. This method provides a powerful tool for elaborating the carbon skeleton and constructing more complex molecules with control over the substitution pattern adjacent to the hydroxyl-bearing center. nih.gov

Table 3: Synthesis via Enolate Alkylation

Step Description Key Reagents Intermediate/Product
1. Enolate Formation Deprotonation of the α-hydrogen to form a nucleophilic enolate. Strong Base (e.g., LDA) Ester Enolate

| 2. Alkylation | Nucleophilic attack of the enolate on an electrophile. | Alkyl Halide (R-X) | α-Alkylated-α-hydroxy ester |

Formation of Taxol Side Chain Intermediates

The Taxol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the biological activity of this potent anticancer agent. Its synthesis has been the subject of extensive research, with various strategies developed to control its stereochemistry. While numerous methods exist for the asymmetric synthesis of the Taxol side chain, including those starting from cinnamates, β-lactams, and various chiral auxiliaries, specific literature detailing the direct use of this compound as a primary precursor for these intermediates is not extensively documented.

However, the structural motif of an α-hydroxy ester is central to several synthetic approaches. These methods often involve the stereoselective introduction of an amino group at the β-position and subsequent functional group manipulations. For instance, α-hydroxy esters can be converted to their corresponding α-azido esters or other nitrogen-containing derivatives, which then serve as precursors to the desired β-amino acid structure.

The presence of a 3-chlorophenyl group in this compound offers a site for further chemical modification through cross-coupling reactions, potentially allowing for the introduction of diverse substituents on the aromatic ring of the Taxol side chain. This could be a valuable tool for the synthesis of Taxol analogues with modified biological activities.

Table 1: Potential Transformations of α-Hydroxyacetate Esters in the Context of Taxol Side Chain Synthesis

TransformationReagents and ConditionsResulting IntermediateRelevance to Taxol Side Chain
Azide Substitution1. Mesylation/Tosylation2. Sodium AzideMethyl 2-azido-2-(3-chlorophenyl)acetatePrecursor to β-amino acid
Mitsunobu ReactionDi-tert-butyl azodicarboxylate, PPh₃, PhthalimideProtected α-amino esterDirect introduction of nitrogen
Oxidation-Imine Addition1. Swern or Dess-Martin Oxidation2. Chiral Imine + Lewis Acidα-keto ester and subsequent amino esterStereocontrolled amine introduction

This table represents generalized transformations of α-hydroxyacetate esters and their potential, though not specifically documented, application to the synthesis of Taxol side chain intermediates starting from this compound.

Development of Novel Synthetic Scaffolds from α-Hydroxyacetate Esters

Synthetic scaffolds are core molecular frameworks that can be systematically functionalized to create libraries of compounds for drug discovery and materials science. The unique combination of functional groups in α-hydroxyacetate esters, including this compound, makes them attractive starting points for the development of novel and diverse molecular scaffolds.

The hydroxyl and ester moieties can be readily transformed into a variety of other functional groups, serving as handles for the attachment of different substituents. For example, the hydroxyl group can be converted into ethers, esters, or halides, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. These transformations allow for the construction of more complex molecular architectures.

Furthermore, the 3-chlorophenyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, thereby expanding the chemical space accessible from this starting material. The resulting functionalized molecules can serve as scaffolds for the synthesis of libraries of compounds with potential biological activities.

Table 2: Exemplary Reactions for Scaffold Development from this compound

Reaction TypeReagents and ConditionsFunctional Group TransformationPotential Scaffold Application
Suzuki CouplingArylboronic acid, Pd catalyst, baseC-C bond formation at the chloro-positionBiaryl scaffolds
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseC-C bond formation at the chloro-positionAryl-alkyne scaffolds
Amide FormationAmine, heat or coupling agentEster to amide conversionDiverse amide-based scaffolds
Lactone FormationIntramolecular cyclization (e.g., via reduction and activation)Formation of a heterocyclic ringLactone-containing scaffolds

This table illustrates potential, rather than specifically reported, synthetic transformations for developing novel scaffolds from this compound.

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Chlorophenyl 2 Hydroxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potential, which are key to predicting a molecule's stability and reactivity.

Detailed research findings from DFT calculations typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. For a molecule like Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack.

For example, a study on a structurally related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, utilized DFT calculations to optimize its geometry and analyze its electronic properties. materialsciencejournal.org Similar calculations for this compound would involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. materialsciencejournal.orgbsu.by

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

Property Calculated Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.8 Debye

Note: The data in this table is illustrative and represents typical output from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its behavior in solution and its ability to interact with biological targets. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, solvation effects, and thermodynamic properties. nih.gov In a typical MD simulation of this compound, the molecule would be placed in a simulated solvent box (e.g., water), and its trajectory would be calculated over a period of nanoseconds. mdpi.comnih.gov

The analysis of the MD trajectory can reveal the predominant conformations in solution, the flexibility of different parts of the molecule, and the formation of intramolecular hydrogen bonds. nih.gov Force fields such as GAFF, CHARMM, and OPLS are commonly used in these simulations to define the potential energy of the system. The results can highlight which conformations are most likely to be biologically active. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound. The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants has become a vital tool in structural elucidation. escholarship.org

The process typically involves first performing a conformational search to identify all low-energy conformers. nih.gov Then, for each conformer, the NMR shielding tensors are calculated using quantum mechanical methods, often DFT with functionals specifically optimized for NMR predictions, such as WP04. comporgchem.comgithub.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. comporgchem.com Comparing these computed chemical shifts with experimental data can help confirm a proposed structure or distinguish between possible isomers. nih.gov

Similarly, theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. A comparison between the calculated and experimental IR spectra can help in the assignment of vibrational modes to specific functional groups within the molecule. For instance, in a study of a different compound, the calculated C=O and O-H stretching frequencies showed good correlation with the experimental FT-IR spectrum. materialsciencejournal.org

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
C=O 172.5 171.9 0.6
C-Cl 134.8 135.1 -0.3
C-OH 72.3 71.8 0.5
O-CH₃ 53.1 52.9 0.2
Aromatic C1 141.2 140.8 0.4
Aromatic C2 129.9 130.2 -0.3
Aromatic C3 128.5 128.3 0.2

Note: The data in this table is for illustrative purposes to show a typical comparison performed in computational studies.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides essential tools for investigating the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. rsc.org For a molecule like this compound, computational studies could explore its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT methods are commonly used to calculate the geometries and energies of reactants, products, and transition states. researchgate.net

Such studies can provide a detailed, step-by-step picture of how bonds are formed and broken during a reaction. rsc.orgresearchgate.net This knowledge is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing new synthetic routes.

Application of Chemoinformatics for Compound Libraries

Chemoinformatics involves the use of computational methods to analyze large collections of chemical compounds, known as compound libraries. nih.gov If this compound were part of a larger library of related compounds, chemoinformatics tools could be used to analyze the structure-activity relationships (SAR) within the series.

These tools can calculate a wide range of molecular descriptors for each compound in the library, such as molecular weight, lipophilicity (logP), polar surface area, and various electronic and topological indices. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity.

Software platforms like Instant JChem or open-source toolkits allow for the management, visualization, and analysis of these libraries. nih.gov For example, similarity searching can identify other compounds in a database with similar structures, while diversity analysis can be used to select a representative subset of compounds for experimental screening. nih.gov This approach streamlines the drug discovery process by prioritizing the most promising candidates for synthesis and testing.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Systems for Enantioselective Synthesis

The development of efficient and highly selective catalytic systems for the enantioselective synthesis of chiral α-hydroxy esters is a primary goal in organic synthesis. researchgate.net While methods for producing related compounds exist, future research could focus on novel catalytic systems specifically tailored for substrates like methyl 2-(3-chlorophenyl)-2-hydroxyacetate.

One promising area is the use of chiral N,N'-dioxide-metal complexes, such as those involving Scandium(III), which have proven effective in the enantioselective Friedel-Crafts alkylation of indoles with glyoxylates to produce 3-indolyl(hydroxy)acetates with high enantioselectivities (up to 95% ee). nih.govacs.org Adapting these systems for the asymmetric addition of a 3-chlorophenyl group to a glyoxylate (B1226380) precursor could yield the target molecule with high optical purity.

Furthermore, exploring novel chiral ligands for other metals known to catalyze asymmetric C-C bond formations could lead to breakthroughs. researchgate.net For instance, chiral cyclopentadienyl (B1206354) (Cpx) iridium(III) complexes, successful in atropo-enantioselective C-H arylation, could be investigated for novel asymmetric pathways. researchgate.net The development of catalysts that can operate under mild conditions with low catalyst loading would be a significant step forward.

Table 1: Potential Novel Catalytic Systems for Enantioselective Synthesis

Catalytic System Reaction Type Potential Advantages
Chiral N,N'-Dioxide-Sc(III) Complex Friedel-Crafts Alkylation High enantioselectivity, good yields. nih.gov
Chiral Phosphoric Acids Asymmetric Alkylation Metal-free catalysis, high stereoselectivity. mdpi.com
Chiral Cyclopentadienyl (Cpx) Iridium(III) Complexes Asymmetric C-H Arylation Direct construction of chiral molecules. researchgate.net

Expanding the Scope of Derivatization for Advanced Analytical Applications

Advanced analytical techniques are crucial for the characterization and quantification of chiral molecules. Derivatization, the chemical modification of a compound, can enhance detectability and improve chromatographic performance. nih.gov For this compound, both the hydroxyl and ester functional groups are prime targets for derivatization.

Future research should focus on developing novel derivatizing agents that can react with the hydroxyl group to introduce chromophores or fluorophores, thereby increasing sensitivity for HPLC with UV-Vis or fluorescence detection. libretexts.orgresearchgate.net For gas chromatography (GC) analysis, derivatization is essential to increase volatility and improve separation on chiral stationary phases. mdpi.com Systematic studies using different derivatizing agents for the hydroxyl and carboxyl functions could establish principles to correlate molecular structure with chiral selectivity, reducing the time needed to develop new analytical methods. mdpi.com

A particularly promising area is the development of new chiral derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) analysis. Building on concepts like the "O-Marfey method," which uses L-FDAA ((L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide) to determine the absolute configuration of α-hydroxy acids, new reagents could be designed for enhanced ionization efficiency and fragmentation patterns, allowing for more sensitive and reliable stereochemical analysis at sub-milligram scales. nih.gov

Table 2: Potential Derivatization Strategies for Advanced Analysis

Analytical Technique Derivatization Target Goal Example Reagent Class
HPLC-UV/Fluorescence Hydroxyl Group Enhance detectability Acyl chlorides, Isocyanates researchgate.net
Chiral GC Hydroxyl & Ester Groups Improve volatility and separation Silylation agents, Acylating agents mdpi.com
LC-MS Hydroxyl Group Determine absolute configuration Chiral amides (e.g., FDAA analogues) nih.gov

Green Chemistry Approaches to Synthesis and Transformation

Adopting green chemistry principles is essential for sustainable chemical manufacturing. The synthesis of mandelic acid and its derivatives has traditionally involved hazardous reagents like cyanide. researchgate.netmpg.de Future research on this compound should prioritize the development of environmentally benign synthetic routes.

Biocatalysis offers a powerful green alternative. Enzymes such as nitrilases, nitrile hydratases, and amidases have been used for the production of (R)-(-)-mandelic acid with high optical purity and yield, avoiding toxic chemicals. nih.gov Exploring specific microbial strains or engineered enzymes for the asymmetric synthesis of the 3-chloro substituted analogue could lead to a highly efficient and sustainable process. researchgate.netnih.gov

Photocatalysis represents another green approach. A recently developed visible light-induced oxidative esterification of mandelic acid to α-ketoesters using eosin (B541160) Y as a photosensitizer demonstrates a transition metal-free method that operates under mild conditions. rsc.org Investigating similar photocatalytic strategies for the synthesis or transformation of this compound could reduce reliance on heavy metals and harsh reaction conditions. rsc.org The use of environmentally friendly solvents, such as gamma-valerolactone (B192634) (GVL) derived from biomass, could further enhance the green credentials of the synthesis. researchgate.net

Integration of Machine Learning in Reaction Prediction and Optimization

For this compound, ML could be employed to accelerate the discovery of optimal conditions for its enantioselective synthesis. By inputting the reactant and target product structures, a trained model could propose a ranked list of conditions, significantly reducing the experimental effort required for optimization. acs.org These models can predict not only reaction yields but also stereoselectivities, which is crucial for producing enantiopure compounds. uni-muenster.de

Furthermore, ML algorithms can be used in the context of biocatalysis to predict enzyme substrate promiscuity. nih.gov This could help identify promising existing enzymes from databases that might be capable of synthesizing the target molecule, guiding wet-lab experiments and minimizing trial-and-error screening. nih.gov As more reaction data becomes available, the predictive power of these models is expected to increase, making them an indispensable tool for synthetic chemists. rjptonline.org

Exploration of New Chemical Transformations Leveraging the α-Hydroxyacetate Moiety

The α-hydroxyacetate functional group is a versatile synthon for a wide range of chemical transformations. organic-chemistry.orgnih.gov While its basic reactivity is known, there remains significant unexplored potential for this compound as a chiral building block.

Future research could explore the selective oxidation of the secondary alcohol to the corresponding α-ketoester, methyl 2-(3-chlorophenyl)-2-oxoacetate. This transformation would provide access to a valuable intermediate for the synthesis of various biologically active compounds. rsc.org Developing mild and selective oxidation methods, potentially inspired by enzymatic or photocatalytic processes, would be of great interest.

The α-hydroxyacetate moiety can also participate in decarboxylative reactions. Decarboxylative aldol (B89426) reactions using malonic acid half thioesters (MAHTs) as activated glycolate (B3277807) surrogates have been shown to produce highly enantioenriched syn-diols. acs.org Developing analogous catalytic decarboxylative C-C bond-forming reactions starting from this compound could provide stereoselective access to complex polyoxygenated molecules. acs.org Other potential transformations include leveraging the hydroxyl group for etherification or stereospecific displacement reactions, and using the ester group for amidation or reduction to the corresponding diol, further expanding the synthetic utility of this chiral building block.

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification or hydroxylation of precursors like 3-chlorophenylglycine derivatives. For example, methyl 2-(m-chlorophenyl)-2-isocyanoacetate (a related compound) was synthesized by reacting (±)-3-chlorophenylglycine with formamide and triethylamine, followed by purification via column chromatography (SiO₂, EtOAc/cyclohexane) . Optimization involves controlling reaction temperature (e.g., 0°C to prevent side reactions) and using gradient elution for chromatography. Yields can vary (17–62%) depending on substituent positions and purification efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.3–7.6 ppm (split into multiplets due to chlorophenyl substitution) and methoxy/acetate peaks at δ 3.6–3.8 ppm (singlet) and δ 165–175 ppm, respectively .
  • IR Spectroscopy : Look for ester C=O stretches at ~1750 cm⁻¹ and hydroxyl (O-H) stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 209–210 [M+H]⁺) and fragment ions (e.g., m/z 150 [M – C₂H₃O₂]⁺) confirm molecular weight and structural motifs .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid skin/eye contact and inhalation. Dispose of waste via certified hazardous waste services. First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Discrepancies arise from racemization during purification (e.g., silica gel acidity protonating α-hydroxy esters). To mitigate:
  • Use neutral alumina or rapid flash chromatography.
  • Avoid prolonged exposure to acidic conditions; instead, employ low-temperature crystallization .
  • Validate enantiopurity via chiral HPLC or polarimetry .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-31G* can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms. For example, the Colle-Salvetti correlation-energy formula (adapted for density-functional calculations) models electron correlation effects in similar esters . Software like Gaussian or ORCA enables optimization of transition states for hydroxylation or esterification steps.

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent acid-catalyzed racemization .
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselective hydroxylation .
  • Low-Temperature Workup : Perform reactions and purifications below 0°C to reduce kinetic racemization .

Q. How does the chlorophenyl substituent influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The electron-withdrawing Cl group:
  • Activates Aromatic Rings : Facilitates nucleophilic substitution at the meta position (e.g., with amines or thiols) .
  • Enhances Oxidation Stability : The Cl group reduces electron density at the benzylic carbon, slowing oxidation to ketones. Controlled oxidation requires strong agents like KMnO₄ in acidic conditions .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized for structural elucidation?

  • Methodological Answer : Challenges include low melting points and polymorphism. Solutions:
  • Use slow evaporation of EtOAc/hexane mixtures at 4°C.
  • Optimize X-ray parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and SHELXL for refinement. For example, a related chlorophenyl acetate crystallized in a monoclinic system (space group P2₁/c) with Z = 4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.